molecular formula C24H31NO3S B1625018 N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide CAS No. 87360-02-9

N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide

Cat. No.: B1625018
CAS No.: 87360-02-9
M. Wt: 413.6 g/mol
InChI Key: XOYOZKHVKVMVIE-VCHRRKICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C24H31NO3S . It is also known by its preferred substance name, This compound . This compound is identified by the Unique Ingredient Identifier (UNII) code UMH468285U , which is assigned by the Food and Drug Administration (FDA) to ensure precise identification of substances .

Preparation Methods

The synthetic routes and reaction conditions for N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(221)hept-2-yl)benzenesulfonamide involve several steps The preparation typically starts with the synthesis of the bicyclo(22The final step involves the sulfonation of the phenyl ring and the coupling of the dimethylphenyl group to the bicycloheptane core. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted aromatic compounds .

Scientific Research Applications

N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can result in therapeutic effects such as reduced inflammation or modulation of neurotransmitter levels .

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

87360-02-9

Molecular Formula

C24H31NO3S

Molecular Weight

413.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]benzenesulfonamide

InChI

InChI=1S/C24H31NO3S/c1-16-13-17(2)15-18(14-16)25(29(27,28)19-9-7-6-8-10-19)21-20-11-12-24(5,22(21)26)23(20,3)4/h6-10,13-15,20-22,26H,11-12H2,1-5H3/t20-,21+,22+,24+/m1/s1

InChI Key

XOYOZKHVKVMVIE-VCHRRKICSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N([C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C

SMILES

CC1=CC(=CC(=C1)N(C2C3CCC(C2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=CC(=C1)N(C2C3CCC(C2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C

Pictograms

Irritant

Origin of Product

United States

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